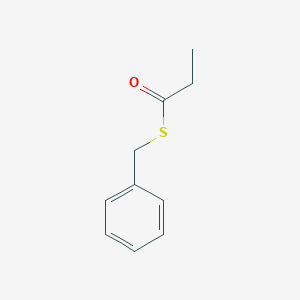
Propanethioic acid, S-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanethioic acid, S-(phenylmethyl) ester is an organic compound with the molecular formula C10H12OS It is a thioester, which means it contains a sulfur atom bonded to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanethioic acid, S-(phenylmethyl) ester can be synthesized through the reaction of propanethioic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanethioic acid, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol and propanethioic acid.
Substitution: Various thioester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanethioic acid, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanethioic acid, S-(phenylmethyl) ester involves its interaction with molecular targets through its thioester group. The sulfur atom can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanethioic acid, S-(2-methylpropyl) ester
- Propanethioic acid, 2,3-dihydroxy-, S-(phenylmethyl) ester
Uniqueness
Propanethioic acid, S-(phenylmethyl) ester is unique due to its specific structure, which includes a benzyl group attached to the sulfur atom. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other thioesters.
Eigenschaften
CAS-Nummer |
22786-75-0 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
S-benzyl propanethioate |
InChI |
InChI=1S/C10H12OS/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
HVQYODLLQPXQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
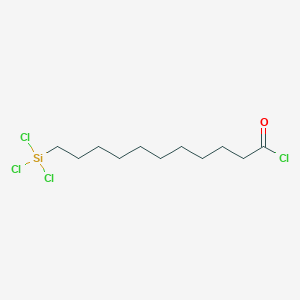

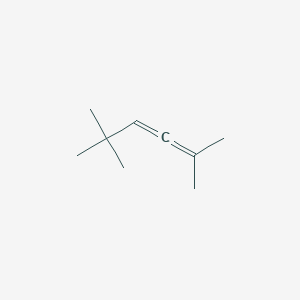
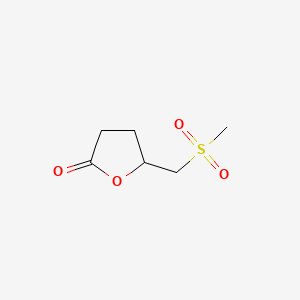
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
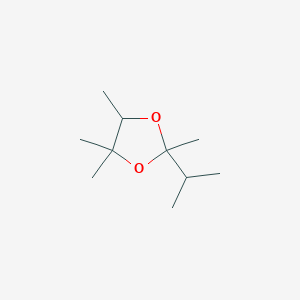
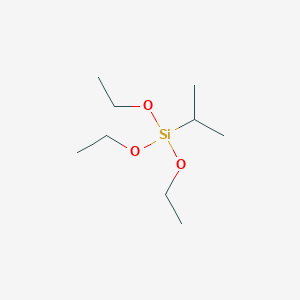
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)




